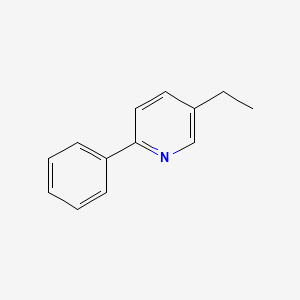
5-Ethyl-2-phenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2-phenylpyridine is a useful research compound. Its molecular formula is C13H13N and its molecular weight is 183.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Methodology
- Condensation Reaction : One common method for synthesizing 5-ethyl-2-phenylpyridine is through the reaction of paraldehyde with ammonia, yielding the desired pyridine derivative along with water as a byproduct.
- Oxidation : Further transformations can convert this compound into other useful derivatives, such as nicotinic acid through oxidation processes.
Biological Applications
Research has demonstrated that derivatives of pyridine compounds, including this compound, exhibit various biological activities. These include insecticidal properties and potential therapeutic effects.
Insecticidal Activity
Recent studies have highlighted the insecticidal efficacy of 2-phenylpyridine derivatives against pests like Mythimna separata. Compounds similar to this compound have shown promising results in inhibiting pest populations, making them candidates for agricultural applications as insecticides .
| Compound | Insecticidal Activity (%) at 500 mg/L |
|---|---|
| This compound | High (specific data pending) |
| Other derivatives | Varied (70% - 100% inhibition) |
Pharmacological Potential
The structural characteristics of this compound suggest potential interactions with biological targets, such as serotonin receptors. Research into similar compounds indicates that modifications to the pyridine ring can enhance selectivity and potency for specific receptors .
Industrial Applications
The unique properties of this compound make it suitable for various industrial applications:
Agricultural Chemicals
Due to its insecticidal properties, this compound can be utilized in the formulation of pesticides aimed at crop protection. Its effectiveness against specific pests can lead to the development of more environmentally friendly agricultural practices.
Pharmaceutical Intermediates
As a precursor to biologically active molecules, this compound can be important in drug synthesis. Its ability to undergo further chemical transformations allows for the creation of complex pharmaceutical agents.
Case Study: Insecticide Development
A study conducted on various 2-phenylpyridine derivatives demonstrated that several compounds exhibited over 90% mortality rates against Mythimna separata. The findings suggest that further optimization of these compounds could yield highly effective insecticides suitable for agricultural use .
Case Study: Pharmacological Research
Research into the pharmacological effects of pyridine derivatives has shown that modifications to the structure can lead to enhanced binding affinities for serotonin receptors. This opens avenues for developing new treatments for mood disorders and other neurological conditions .
Propiedades
Número CAS |
66562-61-6 |
|---|---|
Fórmula molecular |
C13H13N |
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
5-ethyl-2-phenylpyridine |
InChI |
InChI=1S/C13H13N/c1-2-11-8-9-13(14-10-11)12-6-4-3-5-7-12/h3-10H,2H2,1H3 |
Clave InChI |
DUPKBYOCVLUKEK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














